molecular formula C17H15NO2 B1441358 3-(2-Anthryl)alanine CAS No. 155760-00-2

3-(2-Anthryl)alanine

Cat. No. B1441358
CAS RN: 155760-00-2
M. Wt: 265.31 g/mol
InChI Key: IXSDAIHAHNXSEH-INIZCTEOSA-N
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Description

3-(2-Anthryl)alanine is an amino acid derivative. It contains 37 bonds in total, including 22 non-H bonds, 17 multiple bonds, 3 rotatable bonds, 1 double bond, 16 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, 1 aliphatic carboxylic acid, 1 aliphatic primary amine, and 1 hydroxyl group .


Synthesis Analysis

The synthesis of 3-aryl anthranils, such as 3-(2-Anthryl)alanine, can be achieved from readily available anthranils and simple arenes using the classical electrophilic aromatic substitution (EAS) strategy . This transformation involves an electrophilic substitution and rearomatisation sequence, employing Tf2O as an effective activator .


Molecular Structure Analysis

The molecular structure of 3-(2-Anthryl)alanine includes 35 atoms in total: 15 Hydrogen atoms, 17 Carbon atoms, 1 Nitrogen atom, and 2 Oxygen atoms . It also contains various types of bonds and functional groups, as mentioned in the description .


Chemical Reactions Analysis

The chemical reactions involving 3-(2-Anthryl)alanine primarily involve electrophilic aromatic substitution (EAS) strategy . A variety of readily available feedstocks such as olefins, alkenyl triflates, silyl enolethers, carbonyl compounds, thiophenols, and thiols could participate in the reaction to achieve the C3 alkenylation, alkylation, and thioetherification of anthranils .

Scientific Research Applications

Synthesis of Optically Pure Compounds

3-(2-Anthryl)alanine: has been utilized in the chemo-enzymatic synthesis of optically pure compounds. Using a hyper-thermostable aminotransferase from Thermococcus profundus, researchers have synthesized optically pure 3-(2-naphthyl)-L-alanine with high yield and enantiomeric excess . This process highlights the compound’s potential in producing pharmaceuticals that require high optical purity.

Pharmaceutical Intermediate

The compound serves as an important intermediate in pharmaceutical synthesis. It’s used in the creation of various drugs, particularly those that require the anthranil moiety as a core structure. Its role as an intermediate is crucial in the development of new therapeutic agents .

Agrochemical Synthesis

In agrochemistry, 3-(2-Anthryl)alanine is used to synthesize compounds that serve as precursors for herbicides and pesticides. Its unique structure allows for the creation of compounds that interact specifically with plant enzymes or growth receptors .

Dyestuff Production

The chemical industry utilizes 3-(2-Anthryl)alanine in the synthesis of dyestuffs. Its aromatic structure is beneficial in creating dyes with specific properties for textiles and industrial coloring processes .

Electrophilic Aromatic Substitution Reactions

This compound is also pivotal in electrophilic aromatic substitution reactions. It provides a practical route for the synthesis of valuable 3-aryl anthranils , which are key precursors in the production of biologically active compounds, drug derivatives, and organic optoelectronic materials .

Organic Optoelectronic Materials

Due to its structural properties, 3-(2-Anthryl)alanine is used in the development of organic optoelectronic materials. These materials are essential for creating organic light-emitting diodes (OLEDs), solar cells, and other devices that require organic semiconductors .

Future Directions

The synthesized 3-aryl anthranils, such as 3-(2-Anthryl)alanine, have proven to be a highly robust platform to access a series of biologically active compounds, drug derivatives, and organic optoelectronic materials . This suggests potential future directions in the fields of medicinal chemistry and materials science .

properties

IUPAC Name

(2S)-2-amino-3-anthracen-2-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2/c18-16(17(19)20)8-11-5-6-14-9-12-3-1-2-4-13(12)10-15(14)7-11/h1-7,9-10,16H,8,18H2,(H,19,20)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXSDAIHAHNXSEH-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Anthryl)alanine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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